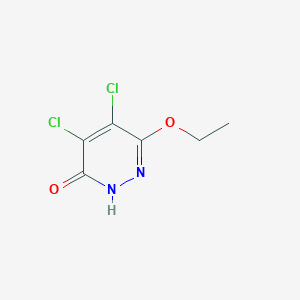

4,5-dichloro-6-ethoxypyridazin-3(2h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone typically involves the reaction of appropriate chlorinated pyridazine derivatives with ethoxy-containing reagents under controlled conditions. Common methods include:

Chlorination: Starting with a pyridazinone core, chlorination at the 4 and 5 positions can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Ethoxylation: Introduction of the ethoxy group at the 6 position can be done using ethyl alcohol in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions may yield dechlorinated or partially reduced products.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.

Major Products

Oxidation: Pyridazinone N-oxides.

Reduction: Dechlorinated pyridazinones.

Substitution: Amino, thio, or alkoxy-substituted pyridazinones.

Aplicaciones Científicas De Investigación

Inhibition of Protein Methylation

One of the notable applications of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one is its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5). Research indicates that this compound can disrupt the PRMT5-substrate adaptor proteins (SAPs) interaction, which is crucial for the methylation of various substrates involved in cancer cell proliferation. The binding of this compound to PRMT5 leads to a reduction in substrate methylation, particularly in MTAP-deleted cancer cells, suggesting its potential as a therapeutic agent against specific cancers .

Table 1: Potency and Solubility of this compound Derivatives

| Compound ID | IC50 (μM) | Solubility (μM) | Notes |

|---|---|---|---|

| Compound 1 | 12 | 1.2 | Effective against PRMT5 |

| Compound 2 | TBD | TBD | Further modifications needed |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyridazinone derivatives are known to exhibit inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. The inhibition of PDE4 by pyridazinones can lead to decreased levels of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Herbicidal Activity

In agricultural chemistry, derivatives of pyridazinones, including this compound, have been studied for their herbicidal properties. These compounds can act as hormonal herbicides that interfere with plant growth regulation, effectively controlling broadleaf weeds in cereal crops and orchards. Their application can enhance crop yields by minimizing competition from unwanted vegetation .

Table 2: Herbicidal Efficacy of Pyridazinone Derivatives

| Compound ID | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | Amaranthus spp., Portulaca oleracea | 200 | 85 |

| Compound B | Convolvulus arvensis | 150 | 78 |

Case Study: PRMT5 Inhibition in Cancer Therapy

A study highlighted the development of a series of inhibitors targeting the PRMT5-PBM interface, with one particular compound demonstrating significant efficacy in reducing methylation levels in cancer cells. The findings suggest that modifications to the pyridazinone structure can enhance potency and solubility, thus improving therapeutic potential .

Case Study: Herbicide Efficacy Trials

Field trials conducted on various crops revealed that formulations containing pyridazinone derivatives effectively reduced weed biomass and improved crop yield metrics. These trials underscore the practical applicability of these compounds in real-world agricultural settings .

Mecanismo De Acción

The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone depends on its specific application:

Biological Targets: May interact with enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dichloro-3(2H)-pyridazinone: Lacks the ethoxy group, potentially altering its reactivity and biological activity.

6-Ethoxy-3(2H)-pyridazinone: Lacks the chlorine atoms, which may affect its chemical properties and applications.

Uniqueness

4,5-Dichloro-6-ethoxy-3(2H)-pyridazinone is unique due to the presence of both chlorine and ethoxy substituents, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Actividad Biológica

4,5-Dichloro-6-ethoxypyridazin-3(2H)-one, a pyridazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential pharmacological effects, making it a subject of interest for researchers exploring new therapeutic agents. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and an ethoxy group at the 6 position of the pyridazine ring. The molecular formula is C7H7Cl2N2O, and its molecular weight is approximately 202.05 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C7H7Cl2N2O |

| Molecular Weight | 202.05 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It appears to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings : A study conducted by Zhang et al. (2020) showed that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli; MICs: 32-128 µg/mL | |

| Anticancer | Induces apoptosis in MCF-7 cells; IC50: ~15 µM | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) : It promotes ROS generation leading to oxidative stress, which is a trigger for apoptosis in cancer cells.

- Cytokine Modulation : By modulating cytokine levels, it can reduce inflammation and influence immune responses.

Propiedades

IUPAC Name |

4,5-dichloro-3-ethoxy-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOUIPCRBFXZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=O)C(=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.